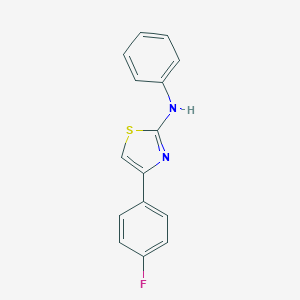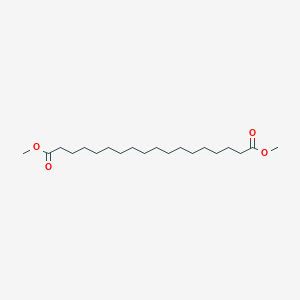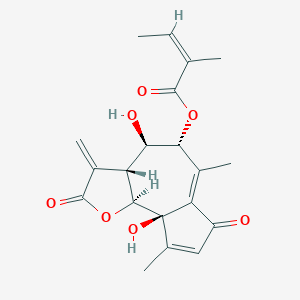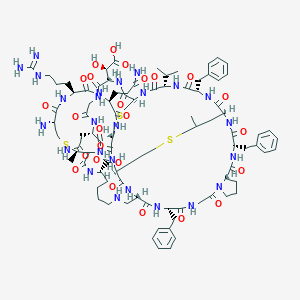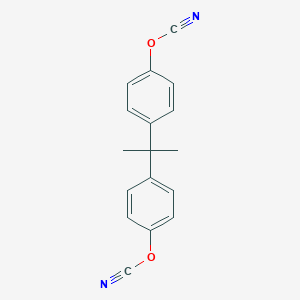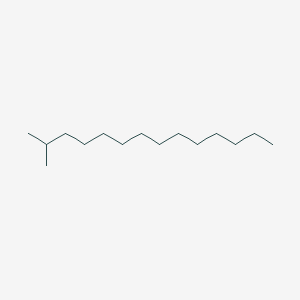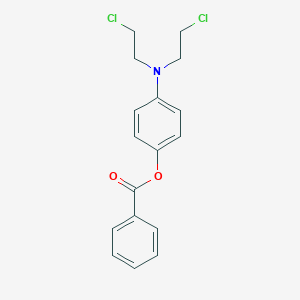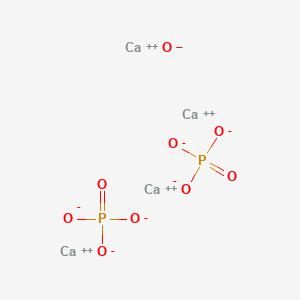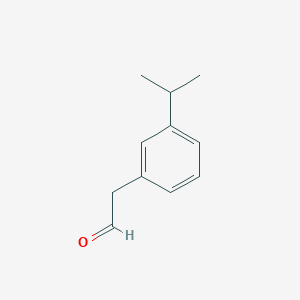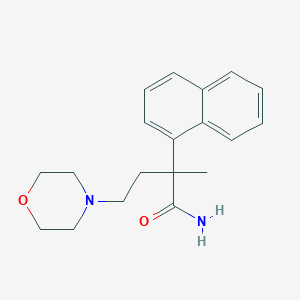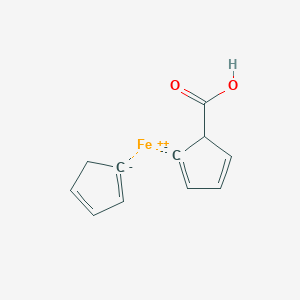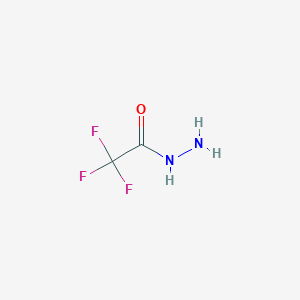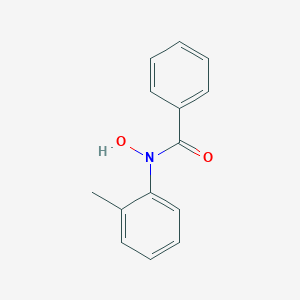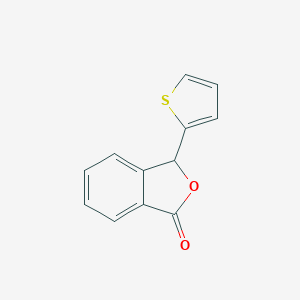
3-thiophen-2-yl-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-thiophen-2-yl-3H-2-benzofuran-1-one, also known as TBX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBX belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one is not fully understood. However, it has been suggested that 3-thiophen-2-yl-3H-2-benzofuran-1-one exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been reported to inhibit the replication of various viruses, including HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
3-thiophen-2-yl-3H-2-benzofuran-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, there are also some limitations associated with 3-thiophen-2-yl-3H-2-benzofuran-1-one. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 3-thiophen-2-yl-3H-2-benzofuran-1-one. One potential area of research is the development of 3-thiophen-2-yl-3H-2-benzofuran-1-one-based anticancer drugs. Another area of research is the investigation of 3-thiophen-2-yl-3H-2-benzofuran-1-one as a potential treatment for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one and to evaluate its potential toxicity and side effects. Overall, 3-thiophen-2-yl-3H-2-benzofuran-1-one is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Synthesemethoden
3-thiophen-2-yl-3H-2-benzofuran-1-one can be synthesized using various methods, including the cyclization of 2-(thiophen-2-yl)phenylacetic acid with acetic anhydride. Another method involves the reaction of 2-(thiophen-2-yl)phenylacetic acid with thionyl chloride, followed by the addition of sodium hydroxide and 2-hydroxybenzaldehyde. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-thiophen-2-yl-3H-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been studied for its anti-inflammatory and antiviral properties.
Eigenschaften
CAS-Nummer |
147437-99-8 |
|---|---|
Produktname |
3-thiophen-2-yl-3H-2-benzofuran-1-one |
Molekularformel |
C12H8O2S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
3-thiophen-2-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H8O2S/c13-12-9-5-2-1-4-8(9)11(14-12)10-6-3-7-15-10/h1-7,11H |
InChI-Schlüssel |
JXGGVKILPREQLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)
